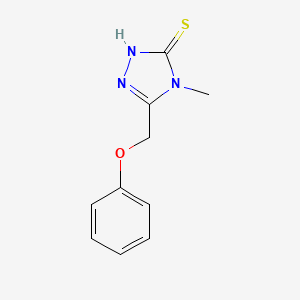

4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

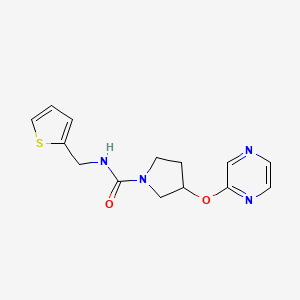

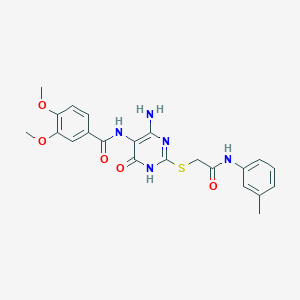

Synthesis Analysis

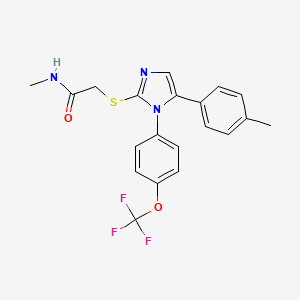

The synthesis of similar compounds often involves a series of reactions, including S-alkylation of N-phenyl-2-chloroacetamide with triazole derivatives under alkaline conditions. These processes are meticulously designed to produce the desired compound with specific functional groups and structural frameworks.Molecular Structure Analysis

The molecular structure of compounds related to this one is typically confirmed using various analytical techniques such as IR, 1H NMR, and elemental analysis . These methods provide detailed information about the molecular skeleton, functional groups, and overall molecular geometry, which are crucial for understanding the compound’s chemical behavior and potential interactions .Chemical Reactions Analysis

The chemical reactivity and properties of such compounds can vary significantly depending on the specific functional groups and molecular structure. For instance, the presence of the 1,2,4-triazole ring and thioether linkage in the molecule can impart unique chemical properties, including potential biological activity.Scientific Research Applications

- Cefditoren pivoxil , a third-generation cephalosporin antibacterial, contains a 4-methyl-5-formylthiazole moiety. This compound exhibits broad-spectrum activity and enhanced stability against common β-lactamases. It is approved for treating acute exacerbations of chronic bronchitis, community-acquired pneumonia, streptococcal pharyngitis/tonsillitis, and skin infections .

- 4-Methyl-5-formylthiazole serves as a key intermediate in the synthesis of cefditoren pivoxil. Researchers have explored various methods to form the aldehyde group in this compound. Notably, Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride provides a more eco-friendly and industrially viable approach compared to other methods .

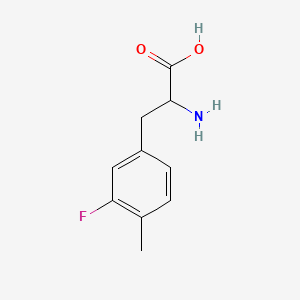

- Triazoles and their derivatives have gained attention due to their diverse applications. While not directly related to 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, understanding the broader context of triazole chemistry can inform drug design, materials science, and bioorganic research .

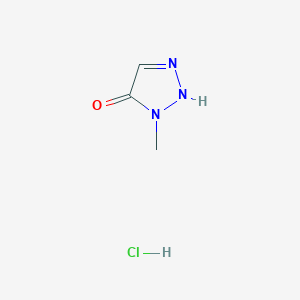

- Although not directly linked, the Fischer indole synthesis, which involves cyclohexanone and phenylhydrazine hydrochloride, produces tricyclic indole compounds. This reaction pathway highlights the importance of heterocyclic structures in organic synthesis .

Antibacterial Agents

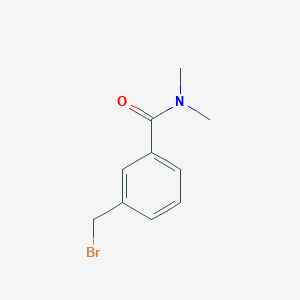

Organic Synthesis

Triazole Derivatives

Indole Synthesis

Safety and Hazards

properties

IUPAC Name |

4-methyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-14-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRFPLXLFVASAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)

![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)

![5-Fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2712738.png)